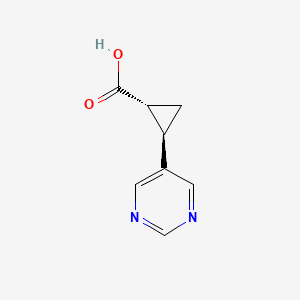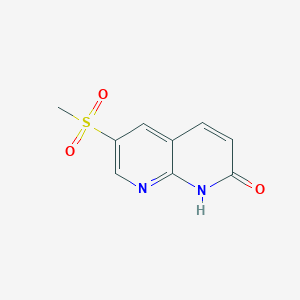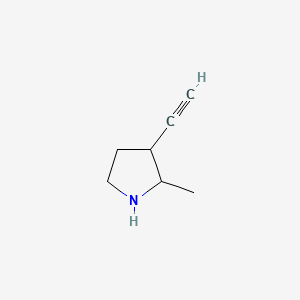![molecular formula C6H10ClN3 B13560787 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-aminehydrochloride](/img/structure/B13560787.png)
4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride involves several steps. One common method includes the cyclization of pyrrole and pyrazole precursors under specific reaction conditions. The process typically involves the use of reagents such as acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis . The compound binds to the allosteric pocket of RIPK1, acting as a type III inhibitor and preventing the kinase activity that leads to cell death .
Comparison with Similar Compounds
4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride can be compared with other similar compounds such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
6H-pyrrolo[3,4-b]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-ylmethanamine dihydrochloride: Another derivative with potential biological activities.
The uniqueness of 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride lies in its specific structural features and its ability to inhibit RIPK1, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C6H10ClN3 |
|---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-6-4-5-2-1-3-9(5)8-6;/h4H,1-3H2,(H2,7,8);1H |
InChI Key |
OUKUFXPNFWHMGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN2C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine](/img/structure/B13560715.png)

![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
![Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13560740.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)



![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride](/img/structure/B13560762.png)



